Cytotoxic Potency of 4-Bromophenylacetic Acid-Containing Platinum(IV) Complex vs. Cisplatin and Lead Complex 56MESS in Du145 Prostate Cancer Cells
In platinum(IV) complexes incorporating halogenated phenylacetic acid ligands, the complex containing 4-bromophenylacetic acid (Complex 6) exhibited an average GI₅₀ of 20 nM across a panel of cancer cell lines, with a striking GI₅₀ of 0.7 nM in Du145 prostate cancer cells [1]. This represents a 1700-fold improvement in potency compared to cisplatin (1200 nM) and a nearly 7-fold improvement over the lead complex 56MESS (4.6 nM) in the same cell line [1].
| Evidence Dimension | In vitro cytotoxicity (GI₅₀) in Du145 prostate cancer cell line |
|---|---|
| Target Compound Data | GI₅₀ = 0.7 nM (Complex 6 containing 4-bromophenylacetic acid ligand) |
| Comparator Or Baseline | Cisplatin: GI₅₀ = 1200 nM; Lead complex 56MESS: GI₅₀ = 4.6 nM |
| Quantified Difference | 1700-fold more potent than cisplatin; 6.6-fold more potent than 56MESS |
| Conditions | Du145 prostate cancer cell line; GI₅₀ determined via in vitro cytotoxicity assay |
Why This Matters
This demonstrates that the 4-bromophenylacetic acid moiety contributes to exceptional cytotoxic potency when incorporated into platinum(IV) complexes, directly supporting the compound's selection for developing next-generation anticancer agents.
- [1] Aputen AD, et al. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Molecules. 2022;27(20):7120. View Source
